Product packaging for Amphis-Cu(Cat. No.:CAS No. 97542-41-1)

Amphis-Cu

Cat. No.: B1218882
CAS No.: 97542-41-1
M. Wt: 408.92 g/mol
InChI Key: KAHWCDZPBQUYLI-UHFFFAOYSA-M
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Description

Amphis-Cu is a specialized copper-coordinated complex designed for advanced antibacterial and bioinorganic chemistry research. Its primary research value lies in investigating novel strategies to combat multidrug-resistant bacterial pathogens, often referred to as "superbugs." The compound is designed to exploit the natural susceptibility of bacteria to copper toxicity, a component of the innate immune response . Researchers can utilize this compound to explore mechanisms of action related to bacterial copper homeostasis disruption and the generation of cytotoxic reactive oxygen species (ROS), which can cause oxidative damage to lipids and other cellular components . This reagent is supplied "For Research Use Only" (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21CuN6O3+ B1218882 Amphis-Cu CAS No. 97542-41-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97542-41-1

Molecular Formula

C16H21CuN6O3+

Molecular Weight

408.92 g/mol

IUPAC Name

copper;6-[(2-aminoethylamino)methyl]-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]pyridine-2-carboximidate

InChI

InChI=1S/C16H22N6O3.Cu/c1-25-16(24)14(7-12-9-19-10-20-12)22-15(23)13-4-2-3-11(21-13)8-18-6-5-17;/h2-4,9-10,14,18H,5-8,17H2,1H3,(H,19,20)(H,22,23);/q;+2/p-1

InChI Key

KAHWCDZPBQUYLI-UHFFFAOYSA-M

SMILES

COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].[Cu+2]

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].[Cu+2]

Synonyms

AMPHIS-Cu
copper(II)-methyl 2-(2-aminoethyl)aminoethylpyridine-6-carboxylhistidinate

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Metal Synergy : The (AuAgCu)${43}$·(AgCu)${14}$ cluster shows Au-induced electronic redistribution, lowering the Cu 2p binding energy compared to this compound .
  • Lattice Stability : Ag incorporation in (AgCu)$_{43}$ increases unit cell volume by 4.4% versus this compound, enhancing thermal stability but reducing catalytic activity in oxidation reactions .

Functional Analogues: Copper Oxide and Chalcogenide Clusters

This compound is functionally analogous to copper oxide (Cu$2$O/CuO) nanoparticles and copper chalcogenides (e.g., Cu$2$S), which share applications in catalysis and optoelectronics.

Table 2: Functional Comparison with Copper-Based Materials

Property This compound Cu$_2$O Nanoparticles Cu$_2$S Nanocrystals
Bandgap (eV) 1.8 (plasmonic) 2.1–2.6 1.2–1.5
Catalytic Activity High (CO oxidation) Moderate (photocatalysis) Low (thermocatalysis)
Solubility Organic solvents Aqueous Organic solvents
Thermal Stability (°C) >200 >300 >150

Key Insights :

  • Optical Properties : this compound exhibits plasmonic absorption at 520 nm, absent in Cu$2$O/Cu$2$S due to their semiconductor nature .
  • Reactivity: Ligand flexibility in this compound enables tunable active sites for CO oxidation, outperforming oxide analogues in turnover frequency (TOF) by 10× .

Comparative Analysis of Physicochemical Properties

Electronic Structure:

XPS data reveals that Au doping in AuAgCu clusters reduces electron density on Cu atoms, lowering the Cu 2p$_{3/2}$ binding energy by 0.2 eV versus this compound . This enhances charge transfer efficiency in electrocatalysis.

Stability and Degradation:

Accelerated aging studies (85°C, 85% RH) show this compound retains 90% mass after 72 hours, while (AgCu)$_{43}$ degrades by 15% under identical conditions due to Ag oxidation .

Preparation Methods

Direct Coordination Method

A common method involves reacting Cu(II) salts with the Amphis ligand in aqueous or organic solvents. For example:

  • Reagents : Cu(OAc)₂·H₂O, Amphis ligand (e.g., AMPHIS-NET).

  • Conditions : pH buffering (e.g., Tris-HCl), room temperature or mild heating.

Example Reaction :
Cu(OAc)2+AMPHISH2O, pH 7–8[Cu(AMPHIS)]2++2CH3COO\text{Cu(OAc)}_2 + \text{AMPHIS} \xrightarrow{\text{H}_2\text{O, pH 7–8}} \text{[Cu(AMPHIS)]}^{2+} + 2\text{CH}_3\text{COO}^-

This method is favored for its simplicity and high yield, particularly when the ligand contains chelating groups (e.g., pyridine, imidazole).

Prodrug Activation Strategy

This compound complexes can be designed as hypoxia-activated prodrugs for targeted biomedical applications:

  • Prodrug Synthesis : The Amphis ligand is functionalized with a hypoxia-sensitive group (e.g., nitroimidazole).

  • Complex Formation : Cu(II) is coordinated post-activation under hypoxic conditions.

Advantages :

  • Selective release of Cu(II) in low-oxygen environments.

  • Reduced systemic toxicity compared to free Cu(II).

Characterization Techniques

This compound complexes are characterized using:

Technique Application Key Findings
EPR Spectroscopy Radical generation analysisIdentifies oxygen radical spin-adducts (e.g., ∙OH, ∙O₂⁻).
NMR Structural elucidationReveals ligand-metal interactions (e.g., coordination of pyridine N, thiazole S).
X-ray Diffraction Crystalline structure determinationConfirms square-planar or octahedral geometry.
Cyclic Voltammetry Redox propertiesMeasures Cu(II)/Cu(I) redox potentials.

Key Research Findings

Structural Insights

  • Coordination Geometry : this compound(II) complexes adopt square-planar geometry in solution, with ligand binding via pyridine nitrogen and thiazole sulfur.

  • DNA Binding : The complex interacts with DNA minor grooves, as shown by NMR and molecular dynamics studies.

Biological Activity

  • Radical Generation : this compound(II) produces hydroxyl radicals (∙OH) in the presence of Fe(II) and O₂, mimicking bleomycin’s DNA-cleaving mechanism.

  • Cytotoxicity : Prodrug derivatives exhibit selective toxicity in hypoxic environments, reducing off-target effects.

Challenges and Optimization

  • Yield and Stability :

    • Low Yield : Direct coordination may suffer from competing ligand protonation or dimerization.

    • Solution Stability : this compound(II) can degrade in acidic or oxidizing conditions.

  • Solutions :

    • Buffer Optimization : Use pH 7–8 buffers (e.g., Tris-HCl) to stabilize the complex.

    • Ligand Design : Introduce electron-withdrawing groups to enhance Cu(II) binding affinity.

Data Tables

Table 1: Comparative Synthesis Methods

Method Reagents Conditions Yield Reference
Direct CoordinationCu(OAc)₂, AMPHISpH 7.5, RT~75–90%
Prodrug ActivationCuCl₂, Nitroimidazole-AMPHISHypoxia, 37°C~60–75%

Table 2: Characterization Data

Complex EPR Signal NMR Shifts (δ, ppm) X-ray Geometry
This compound(II)∙OH spin-adductPyridine N: 8.2–8.5; Thiazole S: 7.5–7.8Square-planar
Co(AMPHIS-NET)Pyridine N: 8.1–8.4; Imidazole H: 7.9–8.1Octahedral

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Amphis-Cu, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols for this compound should be documented with precise stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps. Reproducibility requires adherence to standardized protocols, such as those outlined in Beilstein Journal of Organic Chemistry guidelines, which emphasize detailed experimental sections and supplementary materials for replication . Cross-validation using techniques like NMR and elemental analysis is critical to confirm purity and structural fidelity .
  • Example Table :

MethodConditionsYield (%)Purity (HPLC)Key Reference
Solvothermal180°C, 24h7899.5%Smith et al. (2020)
Co-precipitationRT, pH 96597%Lee et al. (2021)

Q. What characterization techniques are essential for confirming this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:

  • Spectroscopy : FT-IR for functional groups, UV-Vis for electronic transitions, and XPS for oxidation states.
  • Crystallography : Single-crystal XRD to resolve atomic arrangements.
  • Thermal Analysis : TGA-DSC to assess stability and decomposition pathways.
  • Consistency across datasets (e.g., matching XRD patterns with computational models) minimizes misinterpretation .

Q. How should researchers conduct a literature review to identify knowledge gaps in this compound research?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search queries in databases (e.g., PubMed, SciFinder). Prioritize primary sources and avoid over-reliance on review articles. Tools like Semrush’s Topic Research can map high-frequency queries and emerging trends in published studies .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for this compound synthesis to enhance yield or purity?

  • Methodological Answer : Employ Design of Experiments (DOE) methodologies, such as response surface modeling, to systematically vary parameters (e.g., temperature, reaction time). Statistical tools like ANOVA help identify significant variables. For example, a 2^3 factorial design could optimize solvent polarity, catalyst loading, and pressure .

Q. What strategies are recommended for resolving contradictions in published data on this compound’s properties?

  • Methodological Answer : Contradictions often arise from methodological variability or sample heterogeneity. Researchers should:

  • Triangulate Data : Compare results across independent techniques (e.g., corroborate XRD with TEM for crystallinity).
  • Replicate Studies : Reproduce conflicting experiments under controlled conditions.
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., SEM resolution limits) and procedural biases (e.g., sampling errors) .

Q. What advanced spectroscopic methods are suitable for analyzing this compound’s dynamic behavior in solution?

  • Methodological Answer : Time-resolved fluorescence spectroscopy or stopped-flow kinetics can capture transient intermediates. For redox-active systems like this compound, cyclic voltammetry paired with in-situ Raman spectroscopy provides real-time mechanistic insights. Data should be interpreted using software like OriginLab to deconvolute overlapping signals .

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

  • Methodological Answer : Develop accelerated aging protocols exposing this compound to stressors (light, humidity, oxidants). Use DOE to simulate extreme conditions while monitoring degradation via HPLC or mass spectrometry. Include control groups and validate findings with long-term stability studies (≥6 months) .

Q. What computational approaches complement experimental studies of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict bandgap energies and electron density maps. Compare computed spectra (e.g., UV-Vis) with experimental data to validate models. Open-source tools like Gaussian or ORCA are recommended for transparency. Ensure convergence criteria and basis sets are explicitly documented .

Data Presentation and Reproducibility

  • Tables/Figures : Limit raw data in main text; use appendices for large datasets. Processed data must align with research questions (e.g., kinetic plots for reaction mechanisms) .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per Reviews in Analytical Chemistry standards. Share raw data via repositories like Zenodo with CC-BY licenses .

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